molecular formula C11H13NO2 B6155476 3-(dimethylamino)-2-phenoxyprop-2-enal CAS No. 74093-60-0

3-(dimethylamino)-2-phenoxyprop-2-enal

Cat. No.: B6155476
CAS No.: 74093-60-0
M. Wt: 191.2
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Description

3-(Dimethylamino)-2-phenoxyprop-2-enal is an α,β-unsaturated aldehyde derivative featuring a dimethylamino group at position 3 and a phenoxy substituent at position 2 of the propenal backbone. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cyclization and conjugate addition reactions. For example, Claisen–Schmidt condensation (used in for a similar enone) or Suzuki coupling (as in ) could be adapted for its synthesis .

Properties

CAS No.

74093-60-0

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-2-phenoxyprop-2-enal typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is scaled up to produce significant quantities of the compound, which can then be purified and used for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-2-phenoxyprop-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The double bond and the aldehyde group can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(dimethylamino)-2-phenoxyprop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-2-phenoxyprop-2-enal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Electronic Effects :

  • The phenoxy group in 3-(dimethylamino)-2-phenoxyprop-2-enal is electron-withdrawing, polarizing the α,β-unsaturated system more strongly than phenyl or thienyl substituents. This enhances its electrophilicity, favoring nucleophilic attacks at the β-position .
  • Dimethylamino groups, being electron-donating, stabilize the conjugated system via resonance, a feature shared with analogues like 3-(dimethylamino)-1-phenylprop-2-en-1-one .

Reactivity Trends :

  • Phenoxy-containing compounds (e.g., this compound) exhibit faster reaction kinetics in electrophilic additions compared to thienyl or phenyl analogues due to stronger polarization .
  • Ester derivatives (e.g., ) show lower thermal stability than aldehydes or ketones, limiting their use in high-temperature reactions .

Structure-Activity Relationships :

  • The phenoxy group may improve membrane permeability compared to thienyl or ester-containing analogues, as seen in related compounds .
  • Dimethylamino groups enhance bioavailability by increasing solubility, a trait critical for compounds like DT(Ch)₂ in .

Biological Activity

3-(Dimethylamino)-2-phenoxyprop-2-enal, also known as (2E)-3-(dimethylamino)-2-phenyl-2-propenal, is an organic compound with significant biological activity. Its structure includes a dimethylamino group and a phenoxy moiety, which contribute to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (2E)-3-(dimethylamino)-2-phenyl-2-propenal
  • Molecular Formula : C11H13NO
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 15131-89-2
  • Purity : 96% .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific molecular targets. It has been shown to exhibit:

  • Enzyme Inhibition : The compound inhibits certain enzymes involved in cell signaling and proliferation, particularly protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular processes such as growth and differentiation .
  • Antioxidant Activity : It possesses antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may have potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Research indicates that this compound has shown promising results in preclinical studies regarding its anticancer efficacy. For instance:

  • Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Case Study 2 : In vitro studies on lung cancer cells revealed that treatment with this compound led to a decrease in migration and invasion capabilities, suggesting its potential role as an anti-metastatic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : Testing against various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Data Summary

Biological ActivityObservations
AnticancerInduces apoptosis in breast cancer cells
Inhibits migration in lung cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals

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